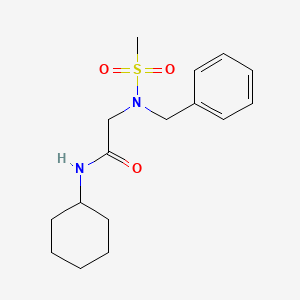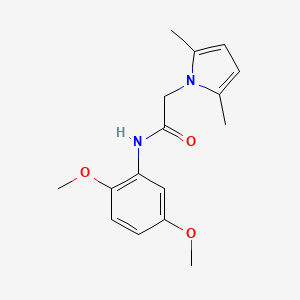![molecular formula C16H14N6O B5709669 N-(4-ethoxyphenyl)tetrazolo[1,5-a]quinoxalin-4-amine](/img/structure/B5709669.png)
N-(4-ethoxyphenyl)tetrazolo[1,5-a]quinoxalin-4-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-ethoxyphenyl)tetrazolo[1,5-a]quinoxalin-4-amine is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. This compound is a tetrazole-based quinoxaline derivative that has shown promising results in scientific research.
作用機序
The mechanism of action of N-(4-ethoxyphenyl)tetrazolo[1,5-a]quinoxalin-4-amine is not fully understood, but it is believed to involve interactions with DNA and other biomolecules. The compound has been shown to bind specifically to DNA and cause changes in its structure, which can lead to cell death. It has also been suggested that N-(4-ethoxyphenyl)tetrazolo[1,5-a]quinoxalin-4-amine may interact with other biomolecules, such as proteins and lipids, leading to changes in their function and ultimately cell death.
Biochemical and Physiological Effects
N-(4-ethoxyphenyl)tetrazolo[1,5-a]quinoxalin-4-amine has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that this compound can induce cell death in cancer cells, but its effects on healthy cells are less clear. It has also been shown to have antimicrobial activity against a variety of bacteria and fungi.
実験室実験の利点と制限
One advantage of N-(4-ethoxyphenyl)tetrazolo[1,5-a]quinoxalin-4-amine is its specificity for DNA and other biomolecules. This makes it a useful tool for studying the structure and function of these molecules. Its fluorescent properties also make it a useful probe for imaging biological samples.
One limitation of N-(4-ethoxyphenyl)tetrazolo[1,5-a]quinoxalin-4-amine is its potential toxicity. In vitro studies have shown that this compound can induce cell death, but its effects on healthy cells are less clear. Careful consideration should be given to the concentration and exposure time when using this compound in lab experiments.
将来の方向性
There are many potential future directions for research on N-(4-ethoxyphenyl)tetrazolo[1,5-a]quinoxalin-4-amine. One area of interest is its use as a photosensitizer in photodynamic therapy. Further studies are needed to determine the optimal conditions for using this compound in combination with light therapy to selectively destroy cancer cells.
Another area of research is the development of new fluorescent probes based on N-(4-ethoxyphenyl)tetrazolo[1,5-a]quinoxalin-4-amine. By modifying the chemical structure of this compound, it may be possible to create probes with improved specificity and sensitivity for detecting DNA and other biomolecules.
In conclusion, N-(4-ethoxyphenyl)tetrazolo[1,5-a]quinoxalin-4-amine is a tetrazole-based quinoxaline derivative that has shown promising results in scientific research. Its specificity for DNA and other biomolecules makes it a useful tool for studying the structure and function of these molecules, and its fluorescent properties make it a useful probe for imaging biological samples. Further research is needed to fully understand the mechanism of action and potential applications of this compound.
合成法
The synthesis of N-(4-ethoxyphenyl)tetrazolo[1,5-a]quinoxalin-4-amine involves the reaction of 4-ethoxyphenylhydrazine with 3,6-dichloroquinoxaline-2-carbonitrile in the presence of sodium azide and copper(II) sulfate pentahydrate. The reaction proceeds through the formation of an intermediate compound, which is then converted into the final product by treatment with hydrochloric acid. The yield of the product is around 60%, and the purity can be increased by recrystallization.
科学的研究の応用
N-(4-ethoxyphenyl)tetrazolo[1,5-a]quinoxalin-4-amine has been studied for its potential applications in various fields of scientific research. One of the main areas of interest is its use as a fluorescent probe for detecting DNA. This compound has been shown to bind specifically to DNA, and its fluorescence properties can be used to detect changes in the DNA structure or interactions with other molecules.
Another area of research is the use of N-(4-ethoxyphenyl)tetrazolo[1,5-a]quinoxalin-4-amine as a photosensitizer in photodynamic therapy. This compound has been shown to have phototoxic effects on cancer cells, and its use in combination with light therapy can lead to selective destruction of cancer cells while leaving healthy cells unharmed.
特性
IUPAC Name |
N-(4-ethoxyphenyl)tetrazolo[1,5-a]quinoxalin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N6O/c1-2-23-12-9-7-11(8-10-12)17-15-16-19-20-21-22(16)14-6-4-3-5-13(14)18-15/h3-10H,2H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJGBHWYNWNWXRV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC2=NC3=CC=CC=C3N4C2=NN=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-ethoxyphenyl)tetrazolo[1,5-a]quinoxalin-4-amine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![7-[4-(4,6-dimethyl-2-pyrimidinyl)-1-piperazinyl]-5-methyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5709609.png)

![3-({[(4-ethoxyphenyl)amino]carbonyl}amino)-4-methylbenzoic acid](/img/structure/B5709616.png)
![3-{5-[(4-bromo-3-methylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B5709620.png)
![ethyl 3-amino-6-methoxythieno[2,3-b]quinoline-2-carboxylate](/img/structure/B5709625.png)

![1-({[4-methyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)azepane](/img/structure/B5709632.png)


![6-oxo-6H-benzo[c]chromen-3-yl cyclopropanecarboxylate](/img/structure/B5709645.png)
![1-[3-(3-nitrophenyl)acryloyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B5709662.png)
![3-(4-chlorophenyl)-N-{[(4-methyl-2-pyridinyl)amino]carbonothioyl}acrylamide](/img/structure/B5709672.png)
